Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate
Brand Name: Vulcanchem
CAS No.: 478064-85-6
VCID: VC7164052
InChI: InChI=1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,13H,5H2,1-3H3
SMILES: CC1=CC2=NC(=C(C(=O)N2N1)CC(=O)OC)C
Molecular Formula: C11H13N3O3
Molecular Weight: 235.243

Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

CAS No.: 478064-85-6

Cat. No.: VC7164052

Molecular Formula: C11H13N3O3

Molecular Weight: 235.243

* For research use only. Not for human or veterinary use.

Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate - 478064-85-6

Specification

CAS No. 478064-85-6
Molecular Formula C11H13N3O3
Molecular Weight 235.243
IUPAC Name methyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate
Standard InChI InChI=1S/C11H13N3O3/c1-6-4-9-12-7(2)8(5-10(15)17-3)11(16)14(9)13-6/h4,13H,5H2,1-3H3
Standard InChI Key ZWIYCVLDGTVDMU-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(C(=O)N2N1)CC(=O)OC)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • Methyl groups at positions 2 and 5 of the pyrimidine ring.

  • A 7-hydroxy group on the pyrimidine moiety.

  • An acetate ester at position 6, contributing to its hydrophobicity.

The IUPAC name, methyl 2-(2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate, reflects this substitution pattern. The planar structure facilitates π-π stacking interactions, which are critical for binding biological targets.

Physicochemical Data

PropertyValueSource
Molecular FormulaC11H13N3O3\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{3},
Molecular Weight235.243 g/mol
CAS Number478064-85-6
DensityNot reported
Melting/Boiling PointsNot available
SolubilityInsufficient data

The absence of solubility and thermal stability data underscores the need for further experimental characterization .

Synthesis and Regioselective Modifications

Synthetic Pathways

The synthesis involves multistep reactions starting with pyrazole precursors. A generalized route includes:

  • Condensation: Reacting 5-amino-3-methylpyrazole with diketones or ketoesters to form the pyrimidine ring .

  • Acetylation: Introducing the acetate group via nucleophilic substitution or esterification.

  • Regioselective Functionalization: Optimizing reaction conditions (e.g., solvent, catalyst) to control substituent positions .

For example, reacting 5-amino-3-methylpyrazole with ethyl acetoacetate in ethanol under acidic conditions yields intermediates that cyclize to form the pyrazolo[1,5-a]pyrimidine core . Subsequent esterification with methyl chloroacetate introduces the acetate moiety.

Challenges in Synthesis

  • Regioselectivity: Competing reaction pathways may lead to isomers, necessitating chromatographic purification.

  • Yield Optimization: Reported yields for analogous compounds range from 40–65%, suggesting room for improvement .

Analytical Characterization

Spectroscopic Methods

TechniqueKey ObservationsSource
1H^1\text{H} NMR- Methyl singlets at δ 2.52 (C5-CH₃), 3.01 (C2-CH₃).
- Acetate methyl at δ 3.70 (OCH₃).
- Hydroxy proton at δ 10.27 (broad).
,
IR Spectroscopy- O–H stretch at 3394 cm⁻¹.
- Ester C=O at 1740 cm⁻¹.
- Pyrimidine C=N at 1650 cm⁻¹.
Mass SpectrometryMolecular ion peak at m/z 235.1 (M⁺), fragment ions at m/z 190 (loss of COOCH₃).

Future Research Directions

Pharmacological Profiling

  • ADMET Studies: Assessing absorption, distribution, and toxicity in preclinical models.

  • Target Identification: Screening against kinases or microbial enzymes to elucidate mechanisms.

Structural Optimization

  • Bioisosteric Replacements: Swapping the acetate group with amides or carbamates to improve bioavailability.

  • Hybrid Molecules: Conjugating with known anticancer agents (e.g., doxorubicin) for synergistic effects.

Industrial Scale-Up

  • Green Chemistry: Exploring solvent-free syntheses or biocatalysts to reduce waste.

  • Process Automation: Implementing continuous-flow reactors for reproducible yields.

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